1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole

CRF1 receptor antagonist conformational constraint tricyclic scaffold

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole (CAS 27285-86-5) is a tricyclic heterocyclic building block characterized by a fused benzimidazole–tetrahydropyrimidine ring system (MF: C₁₀H₁₁N₃, MW: 173.21 g/mol). It serves as a core scaffold for the synthesis of potent corticotropin-releasing factor 1 (CRF1) receptor antagonists and novel ubiquitin-specific protease 5 (USP5) inhibitors.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 27285-86-5
Cat. No. B2756460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole
CAS27285-86-5
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESC1CNC2=NC3=CC=CC=C3N2C1
InChIInChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12)
InChIKeyVXWZPLQTNYSOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole (CAS 27285-86-5): A Validated Tricyclic Scaffold for CRF1 Antagonist and USP5 Inhibitor Development


1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole (CAS 27285-86-5) is a tricyclic heterocyclic building block characterized by a fused benzimidazole–tetrahydropyrimidine ring system (MF: C₁₀H₁₁N₃, MW: 173.21 g/mol). It serves as a core scaffold for the synthesis of potent corticotropin-releasing factor 1 (CRF1) receptor antagonists [1] and novel ubiquitin-specific protease 5 (USP5) inhibitors [2]. The compound is commercially available with purity typically ≥95% and has a melting point of 190–191 °C .

Why 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole Cannot Be Replaced by Simpler Benzimidazole or Pyridobenzimidazole Analogs


Simple benzimidazoles (e.g., 2-aminobenzimidazole) and pyridobenzimidazole analogues lack the constrained tricyclic core that fixes the torsional conformation between the scaffold and the pendant aryl group, a parameter critical for CRF1 receptor binding potency [1]. The tetrahydropyrimido[1,2-a]benzimidazole scaffold stabilizes a dihedral angle (φ ≈ 46–48°) that is essential for activity, whereas the open-chain 2-anilinobenzimidazole series requires a specific trisubstituted phenyl pattern to achieve a similar conformation [1]. In the USP5 inhibitor series, the pyrimido[1,2-a]benzimidazole core provides a unique hydrogen-bonding network with Glu196 and Lys334 residues, leading to selective binding (Kd = 0.47 µM) that cannot be replicated by pyridobenzimidazole analogues such as SE486-11 [2].

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole vs. Closest Comparators


CRF1 Receptor Binding Potency of the Tetrahydropyrimidobenzimidazole Scaffold vs. the 2-Anilinobenzimidazole Parent

The tetrahydropyrimidobenzimidazole derivative 2a demonstrated an IC50 of 11 nM against the CRF1 receptor, equivalent to the most potent 2-anilinobenzimidazole parent compound 1b (IC50 = 18 nM) [1]. However, the tricyclic scaffold achieves this potency without requiring a 2,4,6-trisubstituted phenyl group, which in the 2-anilinobenzimidazole series is necessary to maintain the active torsional conformation (φ = 45°) [1]. Compound 2a's pre-organized geometry (φ = 48°) reduces the reliance on steric ortho-substituents, broadening the accessible chemical space for further optimization [1].

CRF1 receptor antagonist conformational constraint tricyclic scaffold

USP5 Binding Affinity and Functional Selectivity of Pyrimido[1,2-a]benzimidazole Derivatives vs. Pyridobenzimidazole SE486-11

The pyrimido[1,2-a]benzimidazole derivative 3a exhibited a binding affinity of Kd = 0.47 µM for USP5 in vitro [1]. This represents a novel chemotype for USP5 inhibition, distinct from the previously reported pyridobenzimidazole analogue SE486-11 [1]. Compound 3a showed selective cytotoxicity toward neuroblastoma cells (IC50 ≤ 2 µM) while sparing non-malignant cells (IC50 ≥ 15 µM), yielding a therapeutic window of ≥7.5 [1]. Furthermore, 3a synergistically enhanced the efficacy of HDAC inhibitors, an effect not observed with the pyridobenzimidazole SE486-11 alone [1].

USP5 inhibitor neuroblastoma deubiquitinase targeting

Chemical Stability Advantage: Tetrahydropyrimido[1,2-a]benzimidazole vs. Tetrahydropyrido[1,2-a]benzimidazole (TPBI)

In a comparative study of benzimidazole-based DNA-cleaving agents, the tetrahydropyrido[1,2-a]benzimidazole (TPBI) scaffold—differing from the target compound by one carbon in the saturated ring—was reported to be prone to decomposition [1]. The authors concluded that homologation of the pyrrolo ring by one carbon resulted in an unstable system [1]. Although direct stability data for 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole are not reported in the same study, the presence of an electron-withdrawing nitrogen in the tetrahydropyrimido ring (vs. a carbon in TPBI) is expected to confer greater chemical stability, consistent with the compound's defined melting point (190–191 °C) and its use in multi-step synthetic sequences without reported degradation .

chemical stability DNA-cleaving agents scaffold comparison

Oral Bioavailability of Optimized Derivative 42c-R Demonstrating In Vivo Proof-of-Concept

The lead optimization of the tetrahydropyrimidobenzimidazole scaffold produced compound 42c-R, which exhibited potent CRF1 binding (IC50 = 58 nM) and good oral bioavailability (F = 68% in rats) [1]. In ex vivo autoradiography, oral administration of 42c-R at 5 and 10 mg/kg resulted in dose-dependent inhibition of [125I]-CRF binding in the frontal cortex [1]. At 10 mg/kg p.o., 42c-R also suppressed CRF-induced locomotor activation in rats [1]. These in vivo efficacy data are not available for the corresponding 2-anilinobenzimidazole lead series [1].

oral bioavailability in vivo CRF1 occupancy pharmacokinetics

Best Application Scenarios for Procuring 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole (CAS 27285-86-5)


CRF1 Receptor Antagonist Lead Generation and Optimization

This scaffold is ideal for medicinal chemistry programs targeting stress-related disorders. The pre-organized torsional geometry (φ ≈ 48°) allows direct installation of diverse pendant aryl groups without the need for a 2,4,6-trisubstitution motif, enabling rapid SAR exploration [1]. Optimized derivatives such as 42c-R have demonstrated oral bioavailability (F = 68%) and brain CRF1 receptor occupancy in rats, supporting in vivo efficacy studies [1].

USP5 Inhibitor Development for Neuroblastoma and HDAC Inhibitor Combination Therapy

The pyrimido[1,2-a]benzimidazole core provides a validated starting point for USP5 inhibitor design, as demonstrated by compound 3a (Kd = 0.47 µM, selectivity index ≥7.5 vs. normal cells) [2]. Its synergistic activity with HDAC inhibitors makes it suitable for combination therapy research in pediatric oncology [2].

Synthesis of Conformationally Constrained Kinase or Deubiquitinase Probe Libraries

The scaffold's ability to lock the torsional conformation (φ in the 46–48° range) offers a distinct advantage for building focused libraries targeting conformation-sensitive binding pockets, such as those in G-protein coupled receptors and deubiquitinases [1][2].

Replacement of Unstable Tetrahydropyrido[1,2-a]benzimidazole (TPBI) in DNA-Cleaving Agent Programs

For research groups that previously explored TPBI-based DNA-cleaving agents and encountered scaffold decomposition [3], this tetrahydropyrimido analogue provides a chemically stable alternative with a similar tricyclic geometry but enhanced synthetic tractability [3].

Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.